molecular formula C6H5ClFN B1295074 3-Chloro-2-fluoroaniline CAS No. 2106-04-9

3-Chloro-2-fluoroaniline

Cat. No.: B1295074
CAS No.: 2106-04-9
M. Wt: 145.56 g/mol
InChI Key: XWBTZHDDWRNOQH-UHFFFAOYSA-N
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Safety and Hazards

3-Chloro-2-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, this compound can be used in the preparation of 2-chloro-3-fluorobromobenzene and 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate . These interactions are crucial for the development of pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cellular proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the respiratory system, indicating its potential impact on cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is essential for its biochemical activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings . Threshold effects are also noted, where a specific concentration of this compound is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, leading to the formation of metabolites that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroaniline can be synthesized through several methods. One common route involves the nucleophilic aromatic substitution of 2,3-dichloronitrobenzene with potassium fluoride, followed by reduction of the nitro group to an amine . Another method includes the direct fluorination of 3-chloroaniline using a fluorinating agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, nitration, and reduction, followed by purification techniques like distillation and crystallization .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-chloro-2-fluoroaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the position of the chlorine and fluorine atoms can affect the compound’s electronic properties and its behavior in chemical reactions .

Properties

IUPAC Name

3-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBTZHDDWRNOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062183
Record name 3-Chloro-2-fluoroaniline
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106-04-9
Record name 3-Chloro-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2106-04-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-chloro-2-fluoro-
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Record name Benzenamine, 3-chloro-2-fluoro-
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Record name 3-Chloro-2-fluoroaniline
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Record name 3-chloro-2-fluoroaniline
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Synthesis routes and methods

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoroaniline
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3-Chloro-2-fluoroaniline
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Reactant of Route 6
3-Chloro-2-fluoroaniline
Customer
Q & A

Q1: What is the significance of 3-chloro-2-fluoroaniline in the synthesis of 2-chloro-3-fluorobromobenzene?

A1: this compound serves as the starting material in the synthesis of 2-chloro-3-fluorobromobenzene, as detailed in the research paper. The synthesis involves a two-step process: bromination of this compound using N-bromosuccinimide (NBS) followed by diazotization with sodium nitrite (NaNO2) [].

Q2: Can you describe the optimized reaction conditions for each step of this synthesis?

A2: The research outlines the following optimized conditions:

  • Bromination: A 1:1.005 molar ratio of this compound to NBS at a controlled temperature of 10 ± 2 °C [].
  • Diazotization: A 1:1.25 molar ratio of 4-bromo-3-chloro-2-fluoroaniline (the product of the bromination step) to NaNO2 at a temperature of 80 °C [].

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